molecular formula C14H14N2O2S B185572 4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine CAS No. 314284-67-8

4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine

Cat. No. B185572
M. Wt: 274.34 g/mol
InChI Key: XKBHHJLZPOQOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine (DIP) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 122-123°C and a molecular weight of 223.31 g/mol. DIP is a derivative of the amino acid tryptophan and is used in a variety of biochemical and physiological experiments.

Scientific Research Applications

Antiviral and Antiretroviral Agents

Indolylarylsulfones, which share structural similarities with 4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine, have been extensively studied for their potent human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor (NNRTI) activity. These compounds, including modifications to the indole and sulfonyl groups, have shown promise as drug candidates for treating AIDS and related infections (Famiglini & Silvestri, 2018).

Cancer Therapy

Research into sulfonamide inhibitors, including those with indole scaffolds, has identified their utility in cancer therapy. These compounds have been investigated for their roles as tyrosine kinase inhibitors, histone deacetylase inhibitors, and more, showing significant potential in treating various cancers (Gulcin & Taslimi, 2018).

Enzyme Inhibition

Indoleamine-2,3-dioxygenase (IDO) inhibitors, which could theoretically include derivatives of 4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine, are explored for their immunosuppressive enzyme inhibitory effects. Such inhibitors are considered for use in cancer immunotherapy, suggesting a potential avenue for research into similar compounds (Löb et al., 2009).

Synthetic Methodologies

The diverse synthetic approaches to indole derivatives, including those involving sulfonyl groups, highlight the chemical versatility of these compounds. Such methodologies have broad implications in medicinal chemistry, enabling the development of novel therapeutics (Taber & Tirunahari, 2011).

Pharmaceutical and Medicinal Chemistry

Sulfa drug analogs, including N-sulfonyl aminated azines, have been reported to possess a wide range of biological activities, from diuretic to anticancer effects. The structural motif of the sulfonyl group plays a crucial role in the biological activity of these compounds, suggesting that derivatives of 4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine could have significant pharmaceutical applications (Elgemeie et al., 2019).

properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c15-12-5-7-13(8-6-12)19(17,18)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBHHJLZPOQOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341869
Record name 4-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204562
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine

CAS RN

314284-67-8
Record name 4-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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